

# Application Notes & Protocols: Experimental Design for Phase 1 Clinical Trials Involving Evifacotrep

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Evifacotrep |           |
| Cat. No.:            | B8238393    | Get Quote |

#### Introduction

**Evifacotrep** (also known as GFB-887) is an investigational small molecule designed as a potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) ion channels.[1][2][3] These channels are implicated in the pathophysiology of various conditions, including neurological and kidney diseases.[1][2] Preclinical studies have demonstrated a favorable safety profile and target engagement. The primary goal of a Phase 1 clinical trial is to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a new drug in humans for the first time. These application notes provide a comprehensive framework and detailed protocols for designing and executing a first-in-human (FIH) Phase 1 clinical trial for **Evifacotrep**.

#### 1. Mechanism of Action and Pharmacodynamic Biomarker

**Evifacotrep** exerts its effect by inhibiting TRPC5, which is understood to play a role in cellular pathways leading to podocyte damage in certain kidney diseases. A key downstream effector in this pathway is Rac1. Preclinical and early human studies suggest that inhibition of TRPC5 by **Evifacotrep** leads to a reduction in urinary Rac1 levels, making it a valuable non-invasive pharmacodynamic biomarker for assessing target engagement.





Click to download full resolution via product page

Caption: Proposed mechanism of Evifacotrep in the TRPC5-Rac1 pathway.



# **Application Note 1: Phase 1 Study Design**

Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of **Evifacotrep** in Healthy Adult Subjects.

#### Study Objectives:

- Primary Objectives:
  - To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of Evifacotrep in healthy subjects.
  - To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2
    Dose (RP2D) of Evifacotrep.
  - To characterize the pharmacokinetic (PK) profile of Evifacotrep following single and multiple doses.
- Secondary & Exploratory Objectives:
  - To evaluate the pharmacodynamic (PD) effects of Evifacotrep by measuring changes in urinary Rac1 levels from baseline.
  - To assess the effect of food on the pharmacokinetics of Evifacotrep (as an optional cohort).

Overall Study Design: This study will be conducted in two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase. A classic 3+3 dose-escalation design will be employed. Each dose cohort will enroll a small number of participants, who will be randomized to receive either **Evifacotrep** or a placebo. Dose escalation to the next cohort will only occur after a safety review of all available data from the current dose level.





#### Click to download full resolution via product page

Caption: High-level workflow for the SAD and MAD phases of the trial.

Data Presentation: Dose Escalation and Safety Criteria

The study will use a traditional 3+3 rule-based design for dose escalation.

| Table 1: Dose-Limiting Toxicity (DLT) Definition                                               |  |  |
|------------------------------------------------------------------------------------------------|--|--|
| Hematologic                                                                                    |  |  |
| - Grade 4 Neutropenia or Thrombocytopenia lasting > 7 days                                     |  |  |
| - Grade 3 Febrile Neutropenia                                                                  |  |  |
| Non-Hematologic                                                                                |  |  |
| - Grade ≥ 3 non-hematologic toxicity (excluding nausea/vomiting manageable with standard care) |  |  |
| - Any Grade 4 non-hematologic toxicity                                                         |  |  |
| - Failure to recover from drug-related toxicity to Grade ≤ 1 by the start of the next cycle    |  |  |
| Grading based on Common Terminology Criteria for Adverse Events (CTCAE) v5.0                   |  |  |

| Table 2: 3+3 Dose Escalation Scheme | | DLTs in first 3 patients | Action | | 0 | Escalate to the next dose level in a new cohort of 3 patients. | | 1 | Treat 3 additional patients at the same dose level. | |  $\frac{1}{2}$  1 DLT in 6 patients | Escalate to the next dose level. | |  $\frac{1}{2}$  2 DLTs in 6 patients | MTD exceeded. The previous dose level is declared the MTD. | |  $\frac{1}{2}$  2 | MTD exceeded. The previous dose level is declared the MTD. |



## **Protocol 1: Safety and Tolerability Assessment**

1.1. Objective: To monitor and record all adverse events (AEs) and serious adverse events (SAEs) to determine the safety profile of **Evifacotrep**.

#### 1.2. Methodology:

- Adverse Event Monitoring: All subjects will be monitored continuously from the time of informed consent until the final follow-up visit. AEs will be elicited through non-leading questions, physical examinations, and review of laboratory data.
- Clinical Assessments: Vital signs (blood pressure, heart rate, respiratory rate, temperature),
  12-lead electrocardiograms (ECGs), and physical examinations will be performed at scheduled time points.
- Laboratory Tests: Blood and urine samples will be collected for standard clinical laboratory evaluations, including hematology, serum chemistry, and urinalysis.
- 1.3. Data Presentation: Schedule of Safety Assessments

| Table 3: Schedule of Key Safety Assessments (SAD Cohort Example) |



| Assessme<br>nt      | Screening | Day -1 | Day 1<br>(Dosing)                           | Day 2      | Day 7      | Follow-up |
|---------------------|-----------|--------|---------------------------------------------|------------|------------|-----------|
| Informed<br>Consent | x         |        |                                             |            |            |           |
| Physical<br>Exam    | Х         |        |                                             |            |            | Х         |
| Vital Signs         | X         | X      | Pre-dose,<br>1, 2, 4, 8,<br>12, 24h<br>post | X          | X          | Х         |
| 12-Lead<br>ECG      | Х         | X      | Pre-dose,<br>4, 24h post                    |            | X          | X         |
| Clinical<br>Labs¹   | Х         |        | Pre-dose,<br>24h post                       |            | ×          | X         |
| AE<br>Monitoring    |           |        | Continuous                                  | Continuous | Continuous | Х         |

| ¹Hematology, serum chemistry, urinalysis |

# Protocol 2: Pharmacokinetic (PK) Analysis

2.1. Objective: To determine the single- and multiple-dose pharmacokinetic profile of **Evifacotrep** and its metabolites, if any.

#### 2.2. Methodology:

- Sample Collection: Serial blood samples (e.g., 3 mL in K2EDTA tubes) will be collected at specified time points. Plasma will be separated by centrifugation and stored at -80°C until analysis.
- Bioanalytical Method: Plasma concentrations of Evifacotrep will be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.



 PK Parameter Calculation: PK parameters will be calculated using non-compartmental analysis (NCA).

#### 2.3. Data Presentation: PK Sampling and Parameters

| Table 4: Example PK Blood Sampling Schedule (SAD Cohort)       |  |  |
|----------------------------------------------------------------|--|--|
| Pre-dose (0h) and at the following times post-dose:            |  |  |
| 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours |  |  |

#### | Table 5: Key Pharmacokinetic Parameters |

| Parameter  | Description                                                                                     |
|------------|-------------------------------------------------------------------------------------------------|
| Cmax       | Maximum observed plasma concentration                                                           |
| Tmax       | Time to reach Cmax                                                                              |
| AUC(0-t)   | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity                          |
| t1/2       | Apparent terminal elimination half-life                                                         |
| CL/F       | Apparent total clearance of the drug from plasma after oral administration                      |

| Vz/F | Apparent volume of distribution during the terminal phase after oral administration |

# Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

- 3.1. Objective: To assess the biological activity of **Evifacotrep** by measuring urinary Rac1 as a biomarker of target engagement.
- 3.2. Methodology:



- Sample Collection: Spot or 24-hour urine collections will be performed at baseline and at various time points post-dose. Samples will be aliquoted and stored at -80°C.
- Biomarker Assay: Urinary Rac1 concentrations will be quantified using a validated enzymelinked immunosorbent assay (ELISA) kit. Urinary creatinine will also be measured to normalize Rac1 excretion rates.
- Data Analysis: Changes in urinary Rac1/creatinine ratio from baseline will be calculated for each dose cohort and correlated with Evifacotrep exposure (PK parameters).



Click to download full resolution via product page



Caption: Workflow for pharmacodynamic biomarker sample handling and analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Evifacotrep Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Experimental Design for Phase 1 Clinical Trials Involving Evifacotrep]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8238393#experimental-design-for-phase-1-clinical-trials-involving-evifacotrep]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com